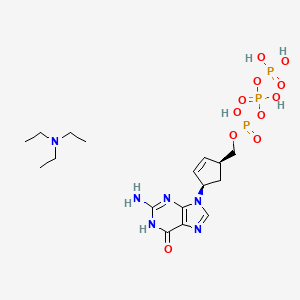
(-)-Carbovir-5'-triphosphate Triethylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is a chemical compound that has garnered significant interest in various scientific fields. This compound is a derivative of carbovir, a nucleoside analog known for its antiviral properties. The triethylammonium salt form enhances its solubility and stability, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Carbovir-5’-triphosphate Triethylammonium Salt typically involves multiple steps, starting from the base compound carbovir. The process includes phosphorylation to introduce the triphosphate group, followed by the formation of the triethylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Carbovir-5’-triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
(-)-Carbovir-5’-triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used in studies involving nucleoside analogs and their effects on biological systems.
Medicine: Due to its antiviral properties, it is studied for potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound’s stability and solubility make it useful in various industrial processes, including the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved in its action include the inhibition of nucleotide synthesis and the disruption of viral replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is unique due to its enhanced solubility and stability, which make it more suitable for various applications compared to other nucleoside analogs. Its specific mechanism of action and the ability to form stable salts with triethylammonium further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C17H31N6O11P3 |
|---|---|
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H16N5O11P3.C6H15N/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20;1-4-7(5-2)6-3/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17);4-6H2,1-3H3/t6-,7+;/m1./s1 |
Clé InChI |
VOPCLDVIXTWVHC-HHQFNNIRSA-N |
SMILES isomérique |
CCN(CC)CC.C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CCN(CC)CC.C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
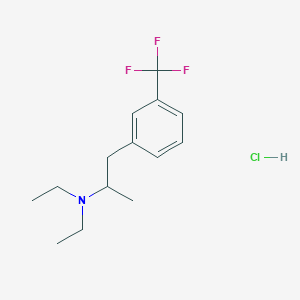
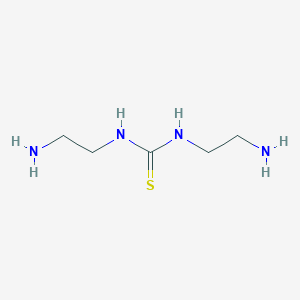
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
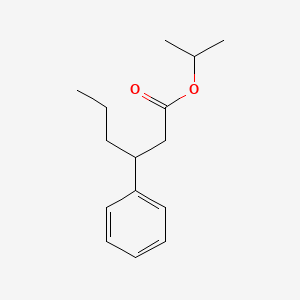
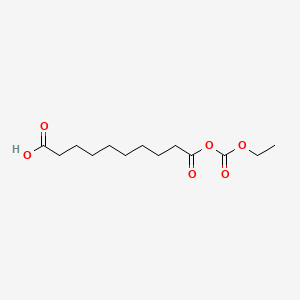
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
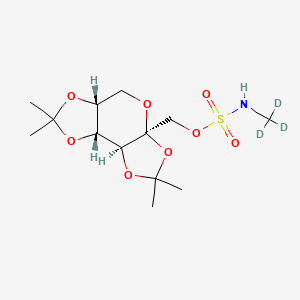
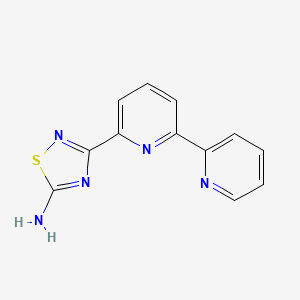
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)


